4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZOZOEDPTJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736048 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920966-13-8 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyrrolo[2,3-b]pyridine, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For example, the chlorination step may involve the use of thionyl chloride or phosphorus pentachloride, while the carboxamide formation can be facilitated by using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced compounds.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For instance, oxidation reactions may be conducted in acidic or basic media, while substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds .
Scientific Research Applications
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The exact molecular interactions and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
- CAS No.: 920966-13-8
- Molecular Formula : C₈H₆ClN₃O
- Molecular Weight : 195.61 g/mol
- Structure : Features a pyrrolo[2,3-b]pyridine core with a chlorine substituent at position 4 and a carboxamide group at position 5 (Figure 1).
Synthesis : Synthesized via nucleophilic substitution reactions, often involving intermediates like ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (). Typical conditions include coupling with amines in polar aprotic solvents (e.g., NMP) under basic catalysis (e.g., Cs₂CO₃) .
Applications: A key intermediate in pharmaceuticals targeting Janus kinase (JAK) enzymes, notably in JAK3 inhibitors such as peficitinib (). Its carboxamide group enhances binding affinity to kinase domains .
Comparison with Structural Analogs
Key Structural Modifications and Functional Group Variations
The following table summarizes analogs with variations in substituent positions, functional groups, and biological activities:
Pharmaceutical Relevance
- Peficitinib : A JAK inhibitor derived from this compound, approved for rheumatoid arthritis. Its structure-activity relationship (SAR) highlights the necessity of the carboxamide for potency .
- ATI-1777 : A topical JAK1/3 inhibitor synthesized from ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, demonstrating the versatility of the core scaffold in drug design .
Biological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanism of action, and relevant research findings.
Target Receptors
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors play a crucial role in various cellular processes including proliferation, migration, and survival. The compound inhibits the kinase activity of FGFRs by binding to their ATP-binding sites, thereby blocking downstream signaling pathways that promote cell growth and survival.
Biochemical Pathways
Inhibition of FGFRs leads to significant alterations in biochemical pathways. The compound disrupts the FGFR signaling pathway, which is often upregulated in cancer cells. This disruption results in the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in various cancer cell lines.
2.1 Cellular Effects
Research indicates that this compound exhibits potent anti-proliferative effects on cancer cells. Studies have shown that the compound can effectively reduce cell viability and induce apoptosis through mechanisms involving the inhibition of FGFR signaling pathways.
2.2 Enzyme Inhibition
The compound has also been identified as a selective inhibitor of specific kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1). This kinase is involved in various cellular processes such as ion transport and cell survival, making it a target for therapeutic intervention in diseases mediated by SGK-1 activity .
3.1 Case Studies
A study focused on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives highlighted the efficacy of this compound as a potent inhibitor against FGFRs. The research demonstrated that this compound significantly inhibited tumor growth in preclinical models by inducing apoptosis in cancer cells exposed to pro-inflammatory stimuli .
3.2 Comparative Analysis
The following table summarizes key findings regarding the biological activities of related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Chlorine substitution affects lipophilicity | Potent FGFR inhibitor; induces apoptosis |
| 4-(Benzylamino)-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxamide | Benzylamino group enhances selectivity | PDE inhibitor; antiproliferative |
| 5-Fluoro-1H-Pyrrolo[2,3-b]Pyridine | Fluorine enhances metabolic stability | Antiproliferative |
4. Applications in Scientific Research
This compound has diverse applications across various fields:
- Chemistry : Used as a building block for synthesizing more complex organic molecules.
- Biology : Serves as a probe for investigating enzyme activities and biological pathways.
- Medicine : Potential therapeutic applications targeting specific molecular pathways involved in cancer and other diseases.
- Industry : Utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step procedures. For example, this compound can be prepared via cyclization of intermediates followed by chlorination. Key steps include:
- Use of cesium carbonate as a base in DMF at 120°C under nitrogen to facilitate coupling reactions .
- Purification via column chromatography with dichloromethane/methanol (15:1) to isolate the product .
- Optimization : Reaction yields may improve by adjusting stoichiometry, temperature, or solvent polarity. For instance, microwave-assisted synthesis could reduce reaction times.
Q. What analytical techniques are recommended for structural characterization of this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving anisotropic displacement parameters .
- NMR spectroscopy : 1H and 13C NMR (e.g., δ 8.71 ppm for aromatic protons) confirm regiochemistry and purity .
- Mass spectrometry : High-resolution MS validates molecular formula (C8H5ClN4O, exact mass 195.0018) .
Advanced Research Questions
Q. How does this compound function as a kinase inhibitor, and what structural features govern its selectivity?
- Mechanism : The compound acts as a JAK1-selective inhibitor by binding to the ATP-binding pocket via its pyrrolopyridine scaffold. The carboxamide group forms hydrogen bonds with hinge-region residues (e.g., Leu959 in JAK1), while the chloro substituent enhances hydrophobic interactions .
- Selectivity : Substitutions at the 4-position (e.g., chloro vs. ethyl groups) influence binding affinity. For example, replacing chlorine with bulkier groups may reduce off-target effects on JAK2 or TYK2 .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Case Study : Variations in kinase inhibition profiles (e.g., EGFR vs. JAK1) may arise from differences in substituent electronic effects or steric hindrance.
- Resolution : Perform comparative molecular docking and free-energy calculations to identify critical binding interactions .
- Experimental Validation : Use cellular assays (e.g., TGF-β-induced hepatic stellate cell migration) to correlate in silico predictions with biological activity .
Q. What experimental design considerations are critical for optimizing this compound’s pharmacological properties?
- Derivatization : Introduce methyl or adamantyl groups to the pyrrolopyridine core to enhance metabolic stability. For example, N-methylation of the carboxamide improves oral bioavailability .
- Toxicity Screening : Assess off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) and hepatocyte viability assays .
Q. How can computational tools aid in predicting synthetic pathways or binding modes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
